2,2'-Sulfonylbis(1-phenylethanone)

Synthetic Chemistry Sulfone Synthesis Rongalite Chemistry

Research synthesis of 1,4-thiazine dioxides often suffers from low yields and complex purification. 2,2'-Sulfonylbis(1-phenylethanone) (diphenacyl sulfone) provides a direct route to these heterocycles in 90% yield using urea, minimizing waste. Its bifunctional β-keto sulfone structure enables one-step double condensations to symmetrical bis-heterocycles, eliminating protection steps. Also forms unique gold(III) auracyclobutanone complexes via C-H activation for organometallic studies. Identity verification supported by Wiley KnowItAll UV-Vis reference spectrum for QC.

Molecular Formula C16H14O4S
Molecular Weight 302.3 g/mol
CAS No. 3708-08-5
Cat. No. B3051924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Sulfonylbis(1-phenylethanone)
CAS3708-08-5
Molecular FormulaC16H14O4S
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyVXZKWVJFIXGRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Sulfonylbis(1-phenylethanone) Overview


2,2'-Sulfonylbis(1-phenylethanone) (CAS 3708-08-5), also referred to as diphenacyl sulfone or bis(benzoylmethyl)sulfone, is a symmetrical bis(β-keto sulfone) with the molecular formula C16H14O4S and a molecular weight of 302.34 g/mol [1]. It features a central sulfone (-SO2-) bridge flanked by two phenacyl (Ph-CO-CH2-) groups, providing dual reactive carbonyl sites. As an oxidized sulfur species, this compound exhibits distinct chemical stability and reactivity compared to its sulfide and sulfoxide analogs, making it a valuable intermediate in heterocycle synthesis and metal-catalyzed transformations [2].

2,2'-Sulfonylbis(1-phenylethanone) Is Irreplaceable


Generic substitution within the sulfone class is unreliable due to the unique synthetic origin and bifunctional reactivity of 2,2'-sulfonylbis(1-phenylethanone). Its formation requires a specific and delicate SO2-dependent pathway that diverts to entirely different products (acetophenone or 1,4-diketones) under slightly altered conditions [1]. Unlike simple diaryl sulfones (e.g., diphenyl sulfone, CAS 127-63-9) or mono-β-keto sulfones (e.g., phenacyl phenyl sulfone, CAS 3406-03-9), this compound possesses two carbonyl groups that enable distinct heterocyclization pathways—such as the formation of 1,4-thiazine dioxides in 90% yield [2]. The oxidation state of the sulfur bridge also critically influences stability and reactivity: the corresponding sulfide (CAS 2461-80-5) and sulfoxide (CAS 32120-82-4) analogs exhibit fundamentally different chemical behaviors, including reversed solvent-dependent NMR magnetic non-equivalence [3]. Therefore, replacing this compound with a generic sulfone risks complete failure of the intended synthetic or mechanistic outcome.

2,2'-Sulfonylbis(1-phenylethanone) Differentiation Evidence


SO2-Dependent Synthesis Exclusivity

The synthesis of 2,2'-sulfonylbis(1-phenylethanone) from phenacyl bromide and Rongalite (sodium hydroxymethanesulfinate) proceeds with a product distribution that is highly sensitive to reaction conditions. Under excess SO2 in anhydrous DMF at room temperature, diphenacyl sulfone is obtained in 56% yield alongside acetophenone (30% yield). In the absence of excess SO2, the intermediate β-keto sulfinate loses SO2 to form acetophenone (protonation) or 1,4-diphenyl-1,4-butanedione (dimerization) exclusively—producing no sulfone product. This conditional synthesis pathway is unique among β-keto sulfones and is not observed for analogs such as phenacyl phenyl sulfone (CAS 3406-03-9) or bis(phenylsulfonyl)methane (CAS 3406-02-8), which lack the labile β-keto sulfinate intermediate [1].

Synthetic Chemistry Sulfone Synthesis Rongalite Chemistry

Thiazine Dioxide Formation Efficiency

2,2'-Sulfonylbis(1-phenylethanone) demonstrates high-yielding reactivity as a β-oxo sulfone in heterocyclization reactions. It reacts with urea in acetic acid to afford 3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide in 90% yield. This reaction is a defining example of the general transformation of β-oxo sulfones into 2-aminovinyl sulfones and represents one of the highest reported yields for this transformation among reported substrates. Other β-keto sulfones, including benzoylmethyl phenyl sulfone (CAS 3406-03-9), typically give moderate yields (40–70%) under comparable conditions, making this compound a superior starting material for thiazine-based heterocycle construction [1][2].

Heterocyclic Chemistry Thiazine Synthesis β-Oxo Sulfone Reactivity

Sulfone vs. Sulfide/Sulfoxide in Metal Complexation

The sulfur oxidation state directly governs the coordination chemistry of diphenacyl derivatives with transition metals. Diphenacyl sulfoxide (CAS 32120-82-4) reacts with cis-[PtCl2L2] complexes and Ag2O to form platinathietane-3-oxide metallacycles in high yields, whereas the corresponding sulfone—2,2'-sulfonylbis(1-phenylethanone)—forms auracyclobutanone complexes with gold(III) via CH activation at the methylene carbon rather than S-coordination. This divergent reactivity is dictated by the sulfone's reduced nucleophilicity at sulfur and enhanced C-H acidity at the α-methylene positions, enabling distinct metallacyclic product architectures that are inaccessible with the sulfide or sulfoxide analogs [1][2].

Organometallic Chemistry Sulfur Oxidation State Metallacycle Synthesis

UV-Vis Spectral Fingerprinting for Identity Verification

A reference UV-Vis absorption spectrum for 2,2'-sulfonyldiacetophenone (synonym for the target compound) is archived in the Wiley KnowItAll spectral library (SpectraBase Compound ID: 66CCuNZmayz), recorded in methanol solvent. This provides procurement and quality control laboratories with a verifiable spectroscopic fingerprint for identity confirmation and purity assessment. In contrast, no equivalent curated UV-Vis reference spectrum was located for the closely related diphenacyl sulfide (CAS 2461-80-5) or diphenacyl sulfoxide (CAS 32120-82-4) in the same database, giving the target compound a practical analytical advantage for routine QC workflows [1].

Analytical Chemistry UV-Vis Spectroscopy Quality Control

Dual β-Keto Sulfone Bifunctionality

2,2'-Sulfonylbis(1-phenylethanone) contains two chemically equivalent β-keto sulfone units (Ph-CO-CH2-SO2-CH2-CO-Ph), providing two reactive sites for sequential or symmetrical derivatization. This contrasts with mono-β-keto sulfones such as phenacyl phenyl sulfone (CAS 3406-03-9, C14H12O3S, MW 260.31), which has only one reactive methylene site, and with bis(phenylsulfonyl)methane (CAS 3406-02-8), which lacks the ketone carbonyl groups necessary for condensation reactions. The dual carbonyl architecture enables the construction of symmetrical bis(heterocycles) or stepwise unsymmetrical derivatives from a single starting material, a synthetic efficiency advantage that is quantifiable in reduced step count: a bis-heterocycle can be accessed in one step from the target compound, whereas the mono-sulfone analog would require sequential mono-functionalization, protection/deprotection, and a second coupling step [1].

Synthetic Intermediate Bifunctional Building Block Diversity-Oriented Synthesis

2,2'-Sulfonylbis(1-phenylethanone) Application Scenarios


1,4-Thiazine Dioxide Heterocycle Synthesis

The 90% yield reported for the reaction of 2,2'-sulfonylbis(1-phenylethanone) with urea to afford 3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide makes this compound the preferred starting material for constructing this class of sulfur-containing heterocycles. Medicinal chemistry programs targeting thiazine-based bioactive scaffolds benefit from the high conversion efficiency, which minimizes material waste and simplifies product purification .

Organometallic Complexes via C-H Activation

The sulfone's unique ability to undergo C-H activation at the α-methylene position with gold(III) precursors—forming auracyclobutanone complexes rather than S-bound adducts—enables access to organometallic architectures that cannot be obtained from the corresponding sulfide or sulfoxide analogs. This application is particularly relevant for researchers developing gold-based catalysts or studying C-H functionalization mechanisms .

One-Step Symmetrical Bis(Heterocycle) Synthesis

The presence of two chemically equivalent β-keto sulfone sites enables the one-step, double-condensation synthesis of symmetrical bis(heterocycles) such as bis(pyrazoles), bis(isoxazoles), and bis(thiazoles). This bifunctional strategy eliminates the need for sequential mono-functionalization and protection/deprotection steps required when using mono-β-keto sulfone analogs (e.g., phenacyl phenyl sulfone), reducing synthetic step count and improving overall yield .

UV-Vis Reference Standard for QC Identity

The curated UV-Vis reference spectrum available in the Wiley KnowItAll library provides a reliable benchmark for identity verification of incoming material. Procurement and quality control laboratories can use this spectral fingerprint to confirm compound identity and detect impurities without requiring in-house synthesis of an authentic standard, a practical advantage over less-well-characterized analogs that lack reference spectral data in major commercial databases .

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